nitric acid;6-nitro-1H-benzimidazol-2-amine
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Overview
Description
Nitric acid;6-nitro-1H-benzimidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds characterized by the fusion of benzene and imidazole rings. These compounds have gained significant attention due to their diverse pharmacological properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of benzimidazole derivatives, including nitric acid;6-nitro-1H-benzimidazol-2-amine, typically involves the condensation of o-phenylenediamine with aldehydes or other suitable reagents. One common method involves the reaction of o-phenylenediamine with nitrobenzaldehyde under acidic conditions to form the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nitric acid;6-nitro-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Nitric acid;6-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of nitric acid;6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Nitric acid;6-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-Amino-5-nitrobenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with distinct pharmacological properties.
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific nitro and amino substituents, which confer unique chemical and biological properties .
Properties
CAS No. |
119844-58-5 |
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Molecular Formula |
C7H7N5O5 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
nitric acid;6-nitro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H6N4O2.HNO3/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7;2-1(3)4/h1-3H,(H3,8,9,10);(H,2,3,4) |
InChI Key |
MAMPXIDALLRHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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